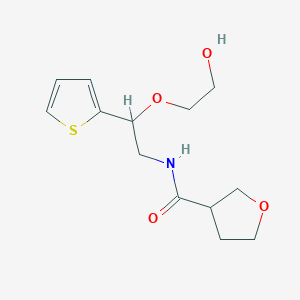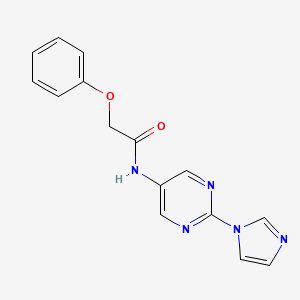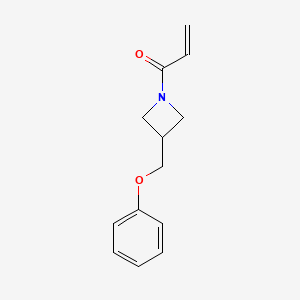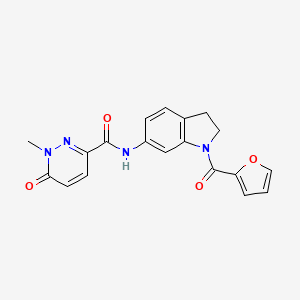![molecular formula C20H25N3OS B2745004 N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide CAS No. 2205234-24-6](/img/structure/B2745004.png)
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a carbothioamide group (NH-C(=S)-R), which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2) .
Scientific Research Applications
Corrosion Inhibition
- A study synthesized environmentally benign corrosion inhibitors, including a derivative similar to N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide, demonstrating their protective ability against corrosion of mild steel in acidic medium. These inhibitors were evaluated through electrochemical techniques and microscopic analysis, revealing significant corrosion resistive behavior (Singh et al., 2021).
Antidepressant and Anxiolytic Effects
- Research on phenylpiperazine derivatives, including those structurally related to N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide, has shown significant antidepressant-like and anxiolytic-like activities in animal models. These compounds exhibit high affinity for serotonergic 5-HT1A and 5-HT7 receptors, contributing to their pharmacological properties (Pytka et al., 2015).
Antimicrobial and Hypoglycemic Activities
- A series of adamantane-isothiourea hybrid derivatives, related in structural theme to N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide, were prepared and showed potent broad-spectrum antibacterial activity. Additionally, these compounds exhibited in vivo oral hypoglycemic activity in diabetic rats, indicating their potential for therapeutic applications (Al-Wahaibi et al., 2017).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-24-19-10-6-5-7-17(19)11-12-21-20(25)23-15-13-22(14-16-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWIEFOPKXUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)






![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)